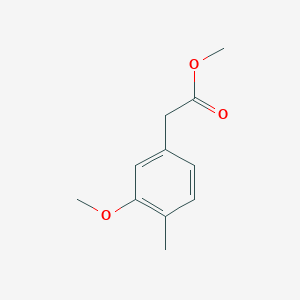
Methyl 2-(3-methoxy-4-methylphenyl)acetate
Übersicht
Beschreibung
“Methyl 2-(3-methoxy-4-methylphenyl)acetate” is a chemical compound with the molecular formula C11H14O3 . It is also known by other names such as “Methyl 3-methoxy-4-methylbenzeneacetate” and "Benzeneacetic acid, 3-methoxy-4-methyl-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-methoxy-4-methylphenyl)acetate” is represented by the SMILES stringCOC1=CC(/C=N/C2=CC=C(OC)C=C2)=CC=C1OC(C)=O . The molecular weight of this compound is 194.23 .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Transformations:
- Methyl 2-(3-methoxy-4-methylphenyl)acetate derivatives have been utilized in the synthesis of complex organic molecules. For instance, Ram and Goel (1996) described the use of related compounds in the synthesis of terphenyls from aryl ketones, showcasing its utility in creating novel organic structures (Ram & Goel, 1996).
Biological Activity Studies:
- The compound's derivatives have been studied for their biological activities. Hirpara, Parekh, and Parekh (2003) synthesized azomethines and thiazolidinones from related compounds and evaluated their antimicrobial and antitubercular activities, indicating potential therapeutic applications (Hirpara, Parekh, & Parekh, 2003).
Material Science and Optics:
- Naseema et al. (2010) investigated the nonlinear optical properties of hydrazones derived from compounds structurally similar to Methyl 2-(3-methoxy-4-methylphenyl)acetate. Their findings suggest applications in optical devices like optical limiters and switches (Naseema et al., 2010).
Analytical Chemistry Applications:
- Kahane, Ebbighausen, and Vestergaard (1972) developed a method for gas chromatographic estimation of a compound related to Methyl 2-(3-methoxy-4-methylphenyl)acetate in urine, indicating its potential use in analytical chemistry (Kahane, Ebbighausen, & Vestergaard, 1972).
Pharmacological Research:
- Ali et al. (2012) synthesized a series of iminothiazolidin-4-one acetate derivatives, including ones related to Methyl 2-(3-methoxy-4-methylphenyl)acetate, and evaluated them as aldose reductase inhibitors, indicating their potential in treating diabetic complications (Ali et al., 2012).
Natural Product Synthesis:
- Varma et al. (2006) isolated phenylacetic acid derivatives, including compounds similar to Methyl 2-(3-methoxy-4-methylphenyl)acetate, from Curvularia lunata cultures, demonstrating its occurrence in natural products (Varma et al., 2006).
Eigenschaften
IUPAC Name |
methyl 2-(3-methoxy-4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-4-5-9(6-10(8)13-2)7-11(12)14-3/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNYYKXPWLRGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-methoxy-4-methylphenyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



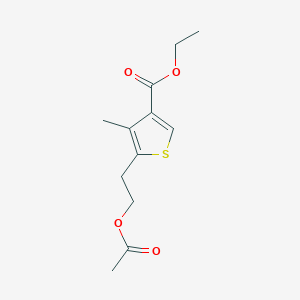

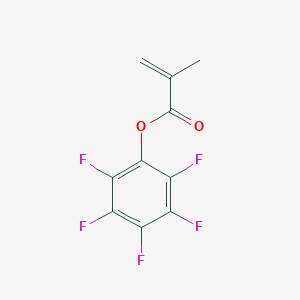
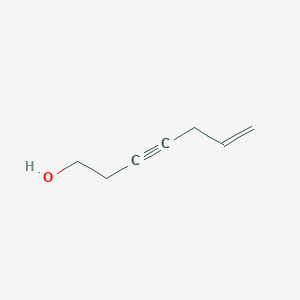
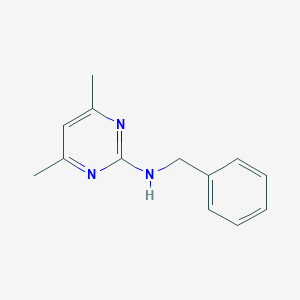


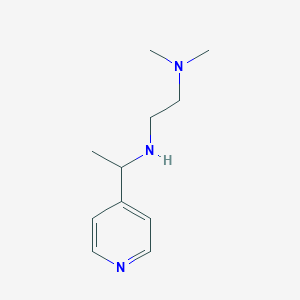
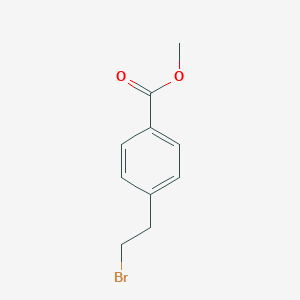
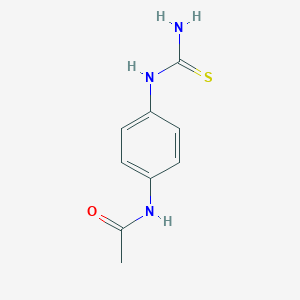

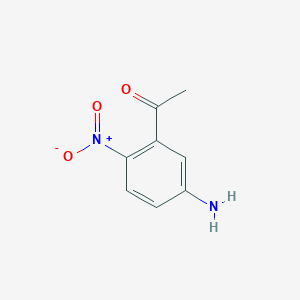
![8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B179124.png)
![8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid](/img/structure/B179126.png)